molecular formula C18H13FN4O3S B2758508 N-(4-fluoro-3-nitrophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide CAS No. 941992-16-1

N-(4-fluoro-3-nitrophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide

Cat. No. B2758508
CAS RN: 941992-16-1
M. Wt: 384.39
InChI Key: YMSYNHZIJFGZPK-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-nitrophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide, also known as FPYSA, is a novel compound synthesized in recent years. It belongs to the family of sulfanylacetamide compounds and has been found to possess potential therapeutic properties.

Scientific Research Applications

Antibacterial Applications

  • Synthesis of new compounds with potential antibacterial properties, including those with fluorine substitutions, has been explored. These compounds have shown interesting activity against various bacterial strains such as Bacillus subtilis, Streptococcus faecalis, Micrococcus luteus, and Staphylococcus aureus (Abdulrahman S. Alharbi & N. A. Alshammari, 2019).

Anticancer Applications

  • Research has indicated the antitumoral potential of nitric oxide-donating non-steroidal anti-inflammatory drugs (NO-NSAIDs), which include derivatives with fluorine substitutions. These compounds have demonstrated cytotoxic effects on human urological tumor cell lines, highlighting their potential in cancer treatment (Sandra Huguenin et al., 2005).

Molecular Structure and Drug Design

  • Quantum chemical insights into the molecular structure, natural bond orbital (NBO) analysis, and spectroscopic evaluations (FT–IR, FT–Raman) have been conducted on novel compounds. These studies provide valuable information for understanding the molecular interactions and optimizing the drug design process for better therapeutic efficacy (S. Mary et al., 2020).

properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O3S/c19-14-7-6-13(10-16(14)23(25)26)20-17(24)11-27-18-9-8-15(21-22-18)12-4-2-1-3-5-12/h1-10H,11H2,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSYNHZIJFGZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluoro-3-nitrophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide

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